(R)-2-Aminohex-5-enoic acid
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Overview
Description
®-2-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a hex-5-enoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.
Scientific Research Applications
®-2-Aminohex-5-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
The biochemical pathways affected by ®-2-Aminohex-5-enoic acid are currently unknown. The compound’s structure suggests that it may be involved in amino acid metabolism or other related biochemical pathways .
Pharmacokinetics
Factors such as the compound’s chemical stability, solubility, and permeability could influence its bioavailability .
Result of Action
The molecular and cellular effects of ®-2-Aminohex-5-enoic acid’s action are currently unknown. Based on its chemical structure, it may have a variety of potential effects, such as modulating enzyme activity, altering cellular signaling pathways, or affecting cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-2-Aminohex-5-enoic acid. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, genetic factors, such as the expression levels of target proteins, could also influence the compound’s efficacy .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminohex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hex-5-enoic acid.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.
Industrial Production Methods: In industrial settings, the production of ®-2-Aminohex-5-enoic acid may involve:
Biocatalysis: Using enzymes to catalyze the amination process, ensuring high enantioselectivity.
Chemical Synthesis: Employing chemical catalysts and chiral auxiliaries to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions: ®-2-Aminohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the hex-5-enoic acid chain can be reduced to form saturated amino acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Saturated amino acids.
Substitution Products: Amides, esters.
Comparison with Similar Compounds
Lysine: Another amino acid with a similar structure but lacks the double bond.
Ornithine: Similar in structure but differs in the position of the amino group.
Citrulline: An intermediate in the urea cycle, structurally similar but with different functional groups.
Uniqueness: ®-2-Aminohex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to other amino acids.
Properties
IUPAC Name |
(2R)-2-aminohex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWHDAHNWWMEG-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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